REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][CH3:8])(=[O:6])[CH2:4][SH:5].Br[CH:10]1[C:22]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2>O1CCCC1>[CH:12]1[C:11]2[CH:10]([S:5][CH2:4][C:3]([O:7][CH3:8])=[O:6])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16]=2[CH:15]=[CH:14][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.68 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
5.23 g
|
Type
|
reactant
|
Smiles
|
BrC1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to dryness
|
Type
|
WASH
|
Details
|
washed with brine, saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 10% ethyl acetate in hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)SCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 908 mg | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 17.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |